molecular formula C9H13N3O2S2 B2372514 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane CAS No. 2097903-23-4

5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane

Cat. No.: B2372514
CAS No.: 2097903-23-4
M. Wt: 259.34
InChI Key: NEFLXKWQNZAADL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane is a complex organic compound featuring a unique bicyclic structure. This compound is characterized by the presence of an imidazole ring, a sulfonyl group, and a thia-azabicyclo heptane core. The combination of these functional groups and structural motifs makes it a compound of interest in various fields of scientific research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the construction of the imidazole ring. One common method involves the cyclization of amido-nitriles under mild conditions, which allows for the inclusion of various functional groups . The reaction proceeds via nickel-catalyzed addition to the nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane can undergo various chemical reactions, including:

    Oxidation: The imidazole ring can be oxidized under specific conditions, leading to the formation of N-oxides.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the sulfonyl group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can yield imidazole N-oxides, while reduction of the sulfonyl group can produce sulfides.

Scientific Research Applications

5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane involves its interaction with molecular targets such as enzymes and receptors. The imidazole ring can coordinate with metal ions in enzyme active sites, while the sulfonyl group can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins and influence various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    Imidazole Derivatives: Compounds such as 1-methylimidazole and 2-methylimidazole share the imidazole ring structure but lack the bicyclic core and sulfonyl group.

    Sulfonyl Compounds: Compounds like sulfonylureas and sulfonamides contain the sulfonyl group but differ in their overall structure and functional groups.

Uniqueness

The uniqueness of 5-[(1-methyl-1H-imidazol-2-yl)sulfonyl]-2-thia-5-azabicyclo[2.2.1]heptane lies in its combination of an imidazole ring, a sulfonyl group, and a thia-azabicyclo heptane core. This unique structure imparts specific chemical and biological properties that are not observed in simpler imidazole or sulfonyl compounds.

Properties

IUPAC Name

5-(1-methylimidazol-2-yl)sulfonyl-2-thia-5-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O2S2/c1-11-3-2-10-9(11)16(13,14)12-5-8-4-7(12)6-15-8/h2-3,7-8H,4-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEFLXKWQNZAADL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CN=C1S(=O)(=O)N2CC3CC2CS3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.